cyanidin 3-O-beta-D-glucoside betaine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,24-29H,7H2/t16-,17-,18+,19-,21-/m1/s1 |
InChI Key |
KKJMOABHCCNIEF-GQUPQBGVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Dynamics of Cyanidin 3 O β D Glucoside
Distribution Across Plant Taxa and Specific Organs
Cyanidin (B77932) 3-O-β-D-glucoside, the conjugate acid of the betaine (B1666868) form, is one of the most widely distributed anthocyanins in nature. nih.gov Its prevalence is a key determinant of the red, purple, and blue colors observed in various plant tissues. researchgate.netnih.gov The distribution of this compound is not uniform and is characteristic of particular plant families, species, and even specific organs within a plant. nih.gov
This anthocyanin is prominently found in a wide array of edible plants. Berries are a particularly rich source, with significant amounts detected in blackcurrants, European elderberries, red raspberries, blueberries, blackberries, and chokeberries. mdpi.comwikipedia.orgresearchgate.net Other fruits where it is a major pigment include Victoria plums, peaches, lychees, açaí, and red oranges. wikipedia.org
Beyond fruits, cyanidin 3-O-β-D-glucoside is a primary anthocyanin in the grains of purple corn (Zea mays) and black rice. mdpi.comwikipedia.orgnih.gov It is also present in the seed coats of soybeans. wikipedia.org The compound has been identified in the flowers of the roselle plant (Hibiscus sabdariffa) and various other angiosperms. wikipedia.org The blue color of the fruits from the smooth arrowwood (Viburnum dentatum) is also attributed in large part to a complex mixture of pigments where cyanidin 3-O-glucoside is a major component. wikipedia.org
The table below summarizes the occurrence of Cyanidin 3-O-β-D-glucoside in various plants and their specific parts.
| Plant Category | Common Name | Scientific Name | Specific Organ(s) |
| Berries | Blackcurrant | Ribes nigrum | Fruit (Pomace) |
| European Elderberry | Sambucus nigra | Fruit | |
| Red Raspberry | Rubus idaeus | Fruit | |
| Blackberry | Rubus fruticosus | Fruit | |
| Grains | Purple Corn | Zea mays | Kernels |
| Black Rice | Oryza sativa | Grains | |
| Legumes | Soybean | Glycine max | Seed Coat |
| Fruits | Plum | Prunus domestica | Fruit |
| Peach | Prunus persica | Fruit | |
| Flowers | Roselle | Hibiscus sabdariffa | Flower |
Influence of Genotypic and Environmental Factors on Accumulation
The concentration of cyanidin 3-O-β-D-glucoside in plants is not static; it is dynamically influenced by a combination of genetic predispositions and external environmental cues. nih.gov
Genotypic Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate anthocyanins. nih.gov Different cultivars of the same species can exhibit remarkable variation in their anthocyanin content. mdpi.com For instance, studies on blackberry cultivars have shown significant differences in the levels of cyanidin-3-glucoside. researchgate.net These variations are linked to the differential expression of genes encoding the enzymes and regulatory proteins of the biosynthetic pathway. nih.gov Senescence, a genetically programmed stage of development, is also a factor that can trigger the accumulation of these pigments. nih.gov
Environmental Factors: A host of environmental conditions can modulate the accumulation of cyanidin 3-O-β-D-glucoside. These factors often act as stressors, inducing pigment production as a protective mechanism. nih.gov Key environmental influences include:
Light: Light exposure is a critical factor. For many plants, high irradiance can stimulate anthocyanin synthesis. However, in some species, such as the halophyte Suaeda salsa, darkness during the germination phase has been found to be one of the most important factors for the accumulation of related betacyanin pigments. researchgate.net
Temperature: Low temperatures can enhance the accumulation of these pigments in certain plants. researchgate.net
Geographical Location and Cultural Practices: The specific location where a plant is grown, with its unique climate and soil conditions, affects pigment content. mdpi.com Furthermore, agricultural practices can have a significant impact. For example, a study on two blackberry varieties, 'Chester Thornless' and 'Loch Ness', found that the cyanidin-3-glucoside content responded differently to organic versus conventional farming methods. researchgate.net
Harvest Time and Storage: The developmental stage of the plant, such as fruit ripening, and post-harvest storage conditions are also crucial factors that influence the final concentration of the compound. nih.govmdpi.com
Biosynthetic Pathways and Regulatory Mechanisms in Plants
The formation of cyanidin 3-O-β-D-glucoside in plants is a well-defined process that occurs through the flavonoid biosynthetic pathway. mdpi.com The synthesis involves a series of enzymatic reactions catalyzed by specific proteins whose genes are tightly regulated.
Biosynthetic Steps: The core of the pathway involves two main sets of genes: structural genes that code for the enzymes directly involved in the synthesis, and regulatory genes that encode transcription factors. nih.gov The immediate precursor for the synthesis of cyanidin 3-O-glucoside is often (+)-catechin. researchgate.net Two key enzymes are required for its conversion:
Anthocyanidin synthase (ANS): This enzyme catalyzes the conversion of its substrate to the unstable anthocyanidin, cyanidin. researchgate.netresearchgate.net
3-O-glycosyltransferase (3GT): This enzyme then attaches a glucose molecule to the cyanidin aglycone at the 3-position, forming the more stable cyanidin 3-O-glucoside. researchgate.netresearchgate.net
The glucose itself is supplied via the sugar biosynthesis pathway, with UDP-D-glucose being the activated sugar donor. researchgate.net
Regulatory Mechanisms: The expression of the structural genes (like ANS and 3GT) is controlled by a complex of regulatory proteins. This regulation ensures that anthocyanin production occurs at the right time and in the right tissues. The primary transcription factors involved belong to three main families:
MYB proteins
basic Helix-Loop-Helix (bHLH) proteins
WD40 repeat proteins nih.gov
These proteins typically form a transcriptional activation complex (the MBW complex) that binds to the promoter regions of the structural genes, initiating their transcription. nih.gov Studies in Phoebe bournei have shown that the accumulation of cyanidin-3-O-glucoside, which causes the red color in new leaves, is regulated by two specific bHLH transcription factors, PbbHLH1 and PbbHLH2, which upregulate the anthocyanin biosynthesis genes. nih.gov Variations in the expression patterns of these regulatory genes are responsible for the different color intensities and patterns seen across the plant kingdom. nih.gov
Metabolic Fates and Biotransformation Pathways in Biological Systems
In Vitro Absorption and Cellular Uptake Mechanisms
The absorption of cyanidin (B77932) 3-O-glucoside (C3G) at the cellular level has been investigated using various in vitro models, primarily human intestinal Caco-2 cells and human gastric epithelial (GES-1) cells, to simulate its passage through the gastrointestinal tract. frontiersin.orgnih.gov Studies indicate that the stomach is a significant site for the initial absorption of anthocyanins like C3G. nih.govmdpi.com
The uptake of C3G by Caco-2 cells is time-dependent, with studies showing that absorption peaks at approximately 2 hours before declining. frontiersin.org The primary mechanisms for cellular entry are reported to be energy-dependent endocytosis pathways. frontiersin.orgresearchgate.net Specifically, research has identified clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis as key contributors to its cellular uptake. researchgate.net The process is also influenced by temperature, which is consistent with active transport mechanisms. frontiersin.org
Furthermore, nanoencapsulation techniques have been shown to significantly enhance the cellular uptake and transport of C3G. frontiersin.orgresearchgate.net By encapsulating the compound in nanogels or nanoliposomes, its apparent permeability coefficient across Caco-2 cell monolayers can be increased, in some cases by more than twofold. researchgate.net These delivery systems protect the molecule and facilitate its transport into cells, primarily via clathrin-related pathways and macropinocytosis. researchgate.net Once inside the cell, these nanocarriers follow a route through common recycling endosomes, the endoplasmic reticulum, and the Golgi complex before being released at the basolateral membrane. researchgate.net
Enzymatic Biotransformation and Metabolite Identification in Animal Models
Following absorption, cyanidin 3-O-glucoside (C3G) undergoes extensive enzymatic biotransformation in animal models. Studies in rats have demonstrated that after oral administration, C3G appears rapidly in the plasma, indicating swift absorption. nih.gov However, the intact glycoside is not the only form detected systemically.
A primary metabolic step is the hydrolysis of the glycosidic bond, releasing the aglycone, cyanidin. nih.govresearchgate.net This process can occur in the small intestine. nih.govresearchgate.net The aglycone itself is often not detected in plasma, suggesting it is rapidly degraded or further metabolized. nih.gov A major degradation product found in high concentrations in rat plasma is protocatechuic acid (PCA), with levels observed to be as much as eight times higher than that of the parent C3G. nih.gov
Identified Metabolites of Cyanidin 3-O-glucoside in Animal Models
| Parent Compound | Metabolite | Site of Identification | Metabolic Process | Reference |
| Cyanidin 3-O-glucoside | Cyanidin (aglycone) | Jejunum | Hydrolysis | nih.gov |
| Cyanidin 3-O-glucoside | Protocatechuic Acid (PCA) | Plasma | Degradation of Cyanidin | nih.gov |
| Cyanidin 3-O-glucoside | Methylated C3G | Liver, Kidney | Methylation | nih.gov |
| Cyanidin 3-O-glucoside | Peonidin (methylated cyanidin) | Urine (in HMA rats) | Methylation | cambridge.org |
Microbial Catabolism and Gut Microbiota Interactions (In Vitro/Ex Vivo)
The gut microbiota plays a pivotal role in the metabolism of cyanidin 3-O-glucoside (C3G), particularly for the portion of the compound that is not absorbed in the upper gastrointestinal tract. nih.govmdpi.com In vitro studies using human fecal slurries demonstrate that intestinal bacteria can completely degrade C3G within a few hours. cambridge.org
The microbial catabolism begins with the enzymatic deglycosylation of C3G to its aglycone, cyanidin, a reaction catalyzed by bacterial enzymes such as β-D-glucosidase. cambridge.orgmdpi.com The cyanidin aglycone is unstable and undergoes further degradation through the cleavage of its heterocyclic C-ring. nih.govresearchgate.net This breakdown leads to the formation of various smaller phenolic acids and aldehydes. nih.govresearchgate.net
Key metabolites identified from the in vitro incubation of C3G with human fecal microflora include protocatechuic acid (PCA) and phloroglucinaldehyde (PGA). mdpi.comresearchgate.net Other identified products of microbial degradation include 3,4-dihydroxybenzoic acid (DHBA) and 2,4,6-trihydroxybenzaldehyde (B105460) (THBAld). cambridge.org The rate of transformation of C3G to PCA by fecal microflora has been quantified at approximately 28.2 nmol/h/mg. nih.gov
Beyond catabolism, C3G also exhibits a bidirectional relationship with the gut microbiota, acting as a prebiotic. nih.govfrontiersin.org It can modulate the composition of the gut microbiome, for instance, by increasing the relative abundance of beneficial bacteria like those from the Muribaculaceae family and the Bacteroidetes phylum. nih.gov This interaction can also influence host metabolism and inflammatory responses by altering the profile of bacterial metabolites, such as those derived from tryptophan and bile acid metabolism. nih.gov
Products of In Vitro Microbial Catabolism of Cyanidin 3-O-glucoside
| Parent Compound | Incubation System | Identified Metabolite/Product | Reference |
| Cyanidin 3-O-glucoside | Human Fecal Slurries | 3,4-dihydroxybenzoic acid (DHBA) | cambridge.org |
| Cyanidin 3-O-glucoside | Human Fecal Slurries | 2,4,6-trihydroxybenzaldehyde (THBAld) | cambridge.org |
| Cyanidin 3-O-glucoside | Fecal Microflora | Protocatechuic Acid (PCA) | nih.gov |
| Cyanidin 3-O-glucoside | Fecal Microflora | Cyanidin | nih.gov |
| Cyanidin 3-O-glucoside | Gut Microbiota | Phloroglucinaldehyde (PGA) | nih.govresearchgate.net |
| Cyanidin 3-O-glucoside | Gut Microbiota | Vanillic Acid | nih.govresearchgate.net |
| Cyanidin 3-O-glucoside | Gut Microbiota | Ferulic Acid | nih.govresearchgate.net |
Systemic Disposition and Elimination Kinetics in Animal Models
The systemic disposition of cyanidin 3-O-glucoside (C3G) and its metabolites has been characterized in animal models, revealing rapid absorption and subsequent elimination. After oral administration to rats, intact C3G is quickly detected in the plasma, though at relatively low concentrations compared to its metabolites. nih.gov
The primary degradation product, protocatechuic acid (PCA), circulates in the plasma at significantly higher concentrations than the parent C3G, indicating extensive and rapid degradation of the anthocyanin structure following absorption. nih.gov This suggests that the metabolic derivatives, rather than the intact glycoside alone, are major contributors to the compound's systemic presence. nih.gov
While detailed pharmacokinetic studies in animal models are limited, data from human studies provide further insight into the kinetics of C3G and its extensive range of metabolites. These studies show that metabolites have widely varying pharmacokinetic profiles, with maximal plasma concentrations (Cmax) ranging from nanomolar to micromolar levels, and time to reach maximal concentration (tmax) spanning from less than 2 hours for C3G to over 30 hours for some of its sulfated metabolites. mdpi.com Elimination half-lives also show considerable variation. nih.govnih.gov These findings underscore that C3G is subject to extensive metabolism, leading to a diverse array of compounds with distinct kinetic profiles that determine their systemic exposure and disposition. nih.gov
Advanced Methodologies for the Investigation of Cyanidin 3 O β D Glucoside
Chromatographic and Spectroscopic Techniques for Isolation and Quantitation
The isolation and accurate quantification of cyanidin (B77932) 3-O-β-D-glucoside betaine (B1666868) from complex natural sources are foundational to its study. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with photodiode array (PDA) detection. bvsalud.orgatlantis-press.com This combination allows for the separation of the compound from other related anthocyanins and flavonoids based on its specific retention time and UV-visible absorption spectrum. researchgate.netresearchgate.net The maximum absorption wavelength for cyanidin glycosides is typically in the range of 515-520 nm, which is used for detection and quantification. bvsalud.orgresearchgate.net
For preparative isolation, high-speed counter-current chromatography (HSCCC) has proven effective. nih.gov This technique utilizes a biphasic solvent system to separate anthocyanins on a larger scale, yielding high-purity compounds suitable for use as analytical standards or for further structural and functional studies. nih.govresearchgate.net One study successfully isolated cyanidin-3-glucoside with over 98% purity from blue honeysuckle fruits using an HSCCC method. nih.gov
Spectroscopic methods are indispensable for the initial identification and characterization. UV-visible spectroscopy provides key information about the compound's structure and its response to changes in pH, which is characteristic of anthocyanins. scispace.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for the definitive structural elucidation of the isolated compound, confirming the identity and stereochemistry of the glucoside moiety and its attachment to the cyanidin aglycone. nih.gov
A summary of common chromatographic and spectroscopic parameters for the related cyanidin-3-O-glucoside is presented below.
Table 1: Chromatographic and Spectroscopic Parameters for Cyanidin-3-O-Glucoside Analysis
| Parameter | Method/Technique | Details |
|---|---|---|
| Stationary Phase | HPLC | Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) bvsalud.org |
| Mobile Phase | HPLC | Gradient elution with acetonitrile (B52724) (0.5% formic acid) and water (0.5% formic acid) bvsalud.org |
| Detection Wavelength | HPLC-PDA | 520 nm bvsalud.org |
| Solvent System | HSCCC | tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (2:2:1:5:0.01, v/v) nih.gov |
| UV-Vis λmax | UV-Visible Spectroscopy | ~516 nm in acidic mobile phase researchgate.net |
Application of Mass Spectrometry for Structural Characterization and Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural characterization and metabolite profiling of cyanidin 3-O-β-D-glucoside betaine. nih.govmdpi.com Electrospray ionization (ESI) is a commonly used ionization technique for anthocyanins, and analysis is often performed in the positive ion mode where the related cyanidin-3-O-glucoside cation can be readily detected. nih.govresearchgate.net
High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. dntb.gov.uamassbank.eu Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. researchgate.net The fragmentation pattern of cyanidin-3-O-glucoside typically shows a characteristic loss of the glucosyl moiety (162 Da), resulting in the cyanidin aglycone fragment. researchgate.net This fragmentation is key to confirming the identity of the compound. researchgate.net
Metabolite profiling using LC-MS allows for the identification and semi-quantification of cyanidin 3-O-β-D-glucoside betaine and its metabolites in biological samples. nih.govnih.gov This is essential for understanding its absorption, distribution, metabolism, and excretion. The high sensitivity and selectivity of techniques like selected reaction monitoring (SRM) enable the detection of very low concentrations of the compound in complex matrices like plasma. nih.gov
Table 2: Mass Spectrometric Data for Cyanidin-3-O-Glucoside
| Ion | m/z (mass-to-charge ratio) | Method | Significance |
|---|---|---|---|
| [M]⁺ | 449.10839 | ESI-MS | Molecular ion of the cyanidin-3-O-glucoside cation massbank.eu |
| [M - Glucosyl]⁺ | 287 | MS/MS | Fragment ion corresponding to the cyanidin aglycone after loss of the sugar moiety researchgate.net |
Omics Technologies in Mechanistic Research (e.g., Metabolomics, Transcriptomics)
Omics technologies, including metabolomics and transcriptomics, are increasingly being applied to understand the biosynthesis and biological mechanisms of action of anthocyanins like cyanidin 3-O-β-D-glucoside betaine. frontiersin.org These approaches provide a global view of the molecular changes occurring within an organism or cell in response to this compound. oup.com
Metabolomics involves the comprehensive analysis of all metabolites in a biological system. nih.gov In the context of cyanidin 3-O-β-D-glucoside betaine, metabolomics can be used to identify the metabolic pathways that are modulated by this compound. nih.gov By comparing the metabolite profiles of control and treated groups, researchers can pinpoint the biochemical changes induced by the anthocyanin. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides insights into the genes that are activated or suppressed. nih.gov In plants, transcriptomic analyses have been instrumental in elucidating the anthocyanin biosynthetic pathway. nih.govmdpi.comscienceopen.com By identifying the genes encoding key enzymes and transcription factors that are differentially expressed, researchers can understand how the production of cyanidin 3-O-β-D-glucoside betaine is regulated. nih.govmdpi.comsemanticscholar.org This knowledge is valuable for efforts to enhance the content of this beneficial compound in crops. scienceopen.com The integration of metabolomics and transcriptomics data offers a powerful approach to link gene expression with metabolic outcomes, providing a more complete understanding of the compound's biological role. nih.govnih.gov
Table 3: Key Genes in the Anthocyanin Biosynthetic Pathway Investigated by Transcriptomics
| Gene | Encoded Enzyme | Role in Pathway |
|---|---|---|
| CHS | Chalcone (B49325) synthase | Catalyzes the initial step in flavonoid biosynthesis mdpi.comsemanticscholar.org |
| CHI | Chalcone isomerase | Isomerization of chalcone to naringenin (B18129) mdpi.comsemanticscholar.org |
| F3H | Flavanone 3-hydroxylase | Hydroxylation of naringenin to dihydrokaempferol (B1209521) semanticscholar.org |
| F3'H | Flavonoid 3'-hydroxylase | Hydroxylation of dihydrokaempferol to dihydroquercetin semanticscholar.org |
| DFR | Dihydroflavonol 4-reductase | Reduces dihydroflavonols to leucoanthocyanidins mdpi.comsemanticscholar.org |
| ANS/LDOX | Anthocyanidin synthase/Leucoanthocyanidin dioxygenase | Converts leucoanthocyanidins to colored anthocyanidins semanticscholar.org |
| UFGT | UDP-flavonoid glucosyltransferase | Glycosylates anthocyanidins to form anthocyanins nih.govmdpi.com |
In Silico Modeling and Molecular Dynamics Simulations
Computational approaches, such as in silico modeling and molecular dynamics (MD) simulations, provide valuable insights into the behavior and interactions of cyanidin 3-O-β-D-glucoside betaine at the molecular level. rsc.org These methods complement experimental studies by offering a detailed view of molecular interactions that are often difficult to observe directly. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This has been used to study the interaction of cyanidin-3-O-glucoside with proteins, such as enzymes or transport proteins. researchgate.netnih.govresearchgate.netnih.gov By simulating the binding process, researchers can identify potential binding sites and estimate the binding affinity, providing clues about the compound's mechanism of action. tandfonline.comnih.gov
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations can reveal the conformational changes that cyanidin 3-O-β-D-glucoside betaine and its target molecules undergo upon binding. acs.org These simulations can also provide information about the stability of the complex and the nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. nih.gov Coarse-grained molecular dynamics simulations have been employed to study the interaction of anthocyanins with cell membranes. nih.gov These computational tools are instrumental in rationalizing experimental observations and in guiding the design of new functional food ingredients and therapeutic agents. researchgate.netrsc.org
Molecular and Cellular Mechanisms of Action of Cyanidin 3 O β D Glucoside
Regulation of Energy Metabolism Signaling Pathways
Cyanidin (B77932) 3-O-β-D-glucoside (C3G) is a key regulator of energy homeostasis, primarily through its interaction with critical metabolic signaling pathways.
C3G has been shown to activate Adenosine Monophosphate-Activated Protein Kinase (AMPK), a central regulator of cellular energy metabolism. nih.govunict.it This activation occurs in a calmodulin kinase kinase (CaMKK) dependent manner in human liver cells (HepG2). nih.govnih.gov The activation of AMPK by C3G initiates a cascade of events that modulate lipid metabolism. nih.gov Specifically, activated AMPK phosphorylates and thereby inactivates acetyl-CoA carboxylase (ACC), an enzyme that is a direct substrate of AMPK. nih.govnih.gov This inactivation leads to a decrease in the conversion of acetyl-CoA to malonyl-CoA. nih.gov
The reduction in malonyl-CoA levels is a critical outcome of AMPK activation, as malonyl-CoA is an allosteric inhibitor of carnitine palmitoyl-CoA transferase 1 (CPT-1). nih.gov CPT-1 is responsible for the transport of long-chain acyl-CoAs into the mitochondria for beta-oxidation. nih.gov Therefore, by reducing malonyl-CoA, C3G stimulates CPT-1 activity, leading to an increase in fatty acid oxidation. nih.govnih.gov This mechanism suggests that C3G can help inhibit lipid accumulation in liver cells. nih.gov The regulation of hepatic lipid homeostasis by C3G through the AMPK-dependent signaling pathway presents a potential strategy for addressing conditions like nonalcoholic fatty liver disease. nih.govnih.gov Furthermore, the activation of AMPK by C3G also suppresses hepatic gluconeogenesis by inhibiting the activity of FOXO1 and CREB, which in turn suppresses the expression of gluconeogenic genes. nih.gov
Table 1: Effects of Cyanidin 3-O-β-D-Glucoside on AMPK Pathway Components
| Component | Effect of C3G | Outcome |
|---|---|---|
| AMPK | Activation (via CaMKK) nih.govnih.gov | Central metabolic regulation |
| ACC | Phosphorylation and inactivation nih.govnih.gov | Decreased malonyl-CoA synthesis |
| Malonyl-CoA | Levels are reduced nih.gov | Disinhibition of CPT-1 |
| CPT-1 | Activity is stimulated nih.govnih.gov | Increased fatty acid oxidation |
Research has identified Cyanidin 3-O-β-D-glucoside as a direct ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of energy metabolism. nih.govnih.gov C3G has been shown to directly interact with and activate PPARs, with a particular affinity for PPARα. nih.govresearchgate.net This binding and activation lead to a shift in metabolic profiles towards fatty acid oxidation and ketogenesis, as evidenced by hepatic metabolomic analysis. nih.govnih.gov
The interaction of C3G with PPARs has significant implications for glucose metabolism and insulin (B600854) sensitivity. nih.gov In animal models, oral administration of C3G resulted in reduced hepatic and plasma triglyceride levels, decreased adiposity, and improved glucose tolerance. nih.gov These beneficial effects were found to be dependent on PPARα, as they were abrogated in PPARα-deficient mice, highlighting that PPARα is a major target for C3G's metabolic actions. nih.govresearchgate.net The ability of C3G to act as an agonistic ligand of PPARs suggests its potential as a dietary compound that can stimulate a preference for fat as a fuel source. nih.gov
Cyanidin 3-O-β-D-glucoside influences gene regulation mediated by the Forkhead Box Protein O1 (FoxO1), a key transcription factor in metabolic processes. nih.gov The activation of AMPK by C3G leads to the phosphorylation of FoxO1. nih.gov This phosphorylation event renders FoxO1 inactive and prevents its translocation from the cytoplasm into the nucleus. nih.gov By inhibiting the nuclear entry of FoxO1, C3G effectively suppresses the transcriptional expression of gluconeogenic genes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), for which FoxO1 acts as a transcriptional promoter. nih.gov
Furthermore, the SIRT1/FOXO1 signaling pathway has been implicated in the protective effects of C3G against ethanol-induced acute liver injury. nih.gov In this context, C3G treatment was shown to enhance SIRT1 protein expression and activity, which in turn can modulate FOXO1. nih.gov C3G intervention reversed the alcohol-induced decrease in acetylated-FOXO1, an effect that may be related to the activation of SIRT1 by C3G. nih.gov These findings suggest that C3G exerts antioxidant, anti-inflammatory, and anti-apoptotic effects on liver cells exposed to ethanol (B145695) by modulating the SIRT1/FOXO1 signaling pathway. nih.gov
Modulation of Cellular Homeostasis and Stress Responses
C3G plays a vital role in maintaining cellular balance and mitigating stress responses through its antioxidant and anti-inflammatory properties.
Cyanidin 3-O-β-D-glucoside is a potent antioxidant that can effectively scavenge reactive oxygen species (ROS) and contribute to redox balance. imrpress.comimrpress.com It has been shown to protect hepatocytes against ROS during conditions of high glucose by enhancing the glutathione (B108866) (GSH) antioxidant system. nih.gov C3G treatment significantly reduces intracellular ROS levels induced by hyperglycemia. nih.gov The mechanism for this involves the activation of GSH synthesis through a novel antioxidant defense mechanism. nih.gov Specifically, C3G was found to increase GSH synthesis in the liver of diabetic mice through a cAMP-PKA-CREB-dependent induction of Gclc expression. nih.gov
This enhancement of the cellular antioxidant defense system helps to protect cells from oxidative damage. imrpress.com In studies on retinal endothelial cells, C3G demonstrated a dose-dependent effect in decreasing the amount of intracellular ROS. imrpress.com Furthermore, dietary administration of C3G in rats led to an increased ex vivo oxidation resistance of serum and a significant decrease in the generation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov This effect was observed without altering the concentrations of serum lipids or endogenous antioxidants remaining in the serum. nih.gov C3G can also mitigate oxidative stress induced by amyloid-beta in neuronal cells by reducing both intracellular and mitochondrial ROS levels in a dose-dependent manner. mdpi.com
Table 2: Antioxidant Mechanisms of Cyanidin 3-O-β-D-Glucoside
| Mechanism | Effect | Cellular Context |
|---|---|---|
| ROS Scavenging | Directly reduces intracellular ROS levels nih.gov | Hyperglycemic conditions, neuronal cells nih.govmdpi.com |
| GSH Synthesis | Activates GSH synthesis via cAMP-PKA-CREB pathway nih.gov | Liver cells nih.gov |
| Lipid Peroxidation | Decreases TBARS generation nih.gov | Serum nih.gov |
| Mitochondrial ROS | Reduces mitochondrial ROS levels mdpi.com | Neuronal cells mdpi.com |
Cyanidin 3-O-β-D-glucoside exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory signaling cascades, including the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov C3G has been shown to inactivate the NLRP3 inflammasome, thereby alleviating alcoholic steatohepatitis. nih.gov
The mechanism of NLRP3 inflammasome inactivation by C3G involves the SirT1/NF-κB signaling pathway. nih.gov C3G supplementation can stimulate SirT1 activity, which leads to the suppression of NF-κB acetylation. nih.gov This deacetylation of NF-κB subsequently suppresses the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines in liver cells. nih.gov These findings demonstrate that C3G can mitigate alcohol-induced hepatic inflammation by inactivating the NLRP3 inflammasome. nih.gov Additionally, in other cellular models, a fraction rich in C3G has been shown to suppress inflammatory responses induced by the SARS-CoV-2 spike glycoprotein (B1211001) S1 by inhibiting the NLRP3 inflammasome pathway in lung cells and macrophages. nih.gov
Regulation of Autophagy and Proteostasis Pathways
Cyanidin 3-O-β-D-glucoside has been shown to influence cellular maintenance pathways, specifically autophagy and proteostasis. In a transgenic mouse model of Alzheimer's disease, treatment with this compound led to an upregulation in the expression of crucial autophagy markers. nih.gov These included LC3B-II, a key protein involved in autophagosome formation, and LAMP-1, a lysosomal membrane protein, indicating an enhancement of the autophagic process. nih.gov Further evidence suggests the compound improves the clearance of amyloid-beta plaques and neurofibrillary tangles by upregulating the expression of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, and downregulating SQSTM1/p62, a protein that accumulates when autophagy is inhibited. nih.gov
Metabolomic studies also point towards the induction of cellular protein degradation pathways, such as autophagy, following administration of cyanidin 3-O-β-D-glucoside. nih.gov The compound has been linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy which can trigger hepatic autophagy. nih.gov This activation contributes to the compound's broader effects on cellular metabolism and homeostasis.
Enzyme Kinetic Modulation and Inhibition Profiles
Cyanidin 3-O-β-D-glucoside demonstrates significant modulatory and inhibitory effects on a variety of enzymes that are critical to metabolism, neurotransmission, and oxidative processes.
Enzymes Associated with Carbohydrate and Lipid Metabolism (e.g., α-Glucosidase, Adipose Triglyceride Lipase (B570770), Dipeptidyl Peptidase-4)
The compound has been identified as an inhibitor of several enzymes key to metabolic regulation. It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, with a reported half-maximal inhibitory concentration (IC50) of 479.8 μM. researchgate.net It also inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that deactivates incretin (B1656795) hormones like GLP-1, with an IC50 value of 125.1 μM. researchgate.netnih.gov By inhibiting DPP-4, the compound can indirectly enhance insulin secretion. nih.gov
In the context of lipid metabolism, cyanidin 3-O-β-D-glucoside exhibits complex regulatory effects. It has been shown to inhibit lipolysis in adipocytes during hyperglycemic conditions. nih.govresearchgate.net This is achieved by attenuating the high-glucose-promoted O-glycosylation of the transcription factor FoxO1, which in turn leads to a decreased expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the hydrolysis of stored triglycerides. nih.gov Conversely, in other tissues, it can activate lipoprotein lipase (LPL), particularly in plasma and skeletal muscle, which helps to improve triglyceride metabolism. nih.govcolab.wsresearchgate.net
Enzymes Relevant to Neurotransmission and Oxidative Processes (e.g., Monoamine Oxidase A, Tyrosinase, Fatty Acid Amide Hydrolase, Xanthine Oxidase)
Cyanidin 3-O-β-D-glucoside also interacts with enzymes involved in neurological and oxidative pathways. It is an inhibitor of Monoamine Oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin (B10506) and dopamine, with a reported IC50 value of 7.6 μM. researchgate.netnih.gov Kinetic analysis indicates a mixed competitive and non-competitive mode of interaction with MAO-A. nih.gov
The compound inhibits tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govnih.gov While it is considered a tyrosinase inhibitor, its mechanism is still under investigation, with some studies suggesting it may also act as a substrate for the enzyme. nih.govnih.govresearchgate.net The reported IC50 value for tyrosinase inhibition is 18.1 μM. researchgate.net Furthermore, it inhibits Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, with an IC50 of 152.1 μM. researchgate.net
Its antioxidant properties are partly explained by its ability to significantly inhibit Xanthine Oxidase (XO), an enzyme that generates reactive oxygen species. researchgate.netnih.govresearchgate.net Studies confirm its potent activity as a superoxide (B77818) radical scavenger within the xanthine/xanthine oxidase system. researchgate.net
Epigenetic Modulations and Gene Expression Regulation
Cyanidin 3-O-β-D-glucoside has been demonstrated to be an epigenetic factor, capable of inducing changes in histone modifications and regulating the expression of a wide array of genes. mdpi.commdpi.com Research on mice fed a diet enriched with this compound revealed a broad effect on the genome-wide distribution of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. mdpi.com
The compound's influence on gene expression is extensive:
Metabolic Regulation : It suppresses hepatic gluconeogenesis by reducing the expression of key gluconeogenic genes. nih.gov In brown adipose tissue, it upregulates the expression of the Prdm16 gene, a transcriptional co-regulator that in turn activates the transcription of Uncoupling protein 1 (Ucp1), a key protein for thermogenesis. mdpi.com It also stimulates the expression of Carnitine O-Palmitoyltransferase 1 (CPT-1), an enzyme crucial for fatty acid oxidation. nih.gov
Adipokine and Receptor Expression : In adipocytes, it increases the expression of adiponectin and the glucose transporter GLUT4. nih.gov
Apoptosis Regulation : In the context of cellular stress, it can downregulate the expression of pro-apoptotic genes such as Bax, caspase 3, and caspase 9, while upregulating the anti-apoptotic gene Bcl-2. mdpi.comnih.gov
Cell Cycle and Senescence : It has been shown to increase the expression of key markers of cellular senescence, including P16, P21, and P53, in hepatocarcinoma cells. nih.gov
Protein-Compound Interaction Dynamics (e.g., TrkB Receptor)
The biological activities of cyanidin 3-O-β-D-glucoside are also mediated by its direct interaction with specific protein receptors. In silico molecular docking studies have investigated its binding to the Tropomyosin receptor kinase B (TrkB). researchgate.net These computational analyses predict a strong interaction, with a calculated binding energy of -281.65 kcal/mol. researchgate.net The interaction is stabilized by the formation of multiple hydrogen and hydrophobic bonds. Specifically, hydrogen bonds are predicted to form with the amino acid residues Lys637, Arg558, and Gly561 of the TrkB receptor. researchgate.net This suggests that cyanidin 3-O-β-D-glucoside has the potential to act as a TrkB inhibitor, a pathway relevant to cell proliferation and survival. researchgate.net
Compound Names Table
Biological Activities and Physiological Effects in Preclinical Models
Glucose Utilization and Insulin (B600854) Sensitivity
Cyanidin (B77932) 3-O-glucoside (C3G) has demonstrated significant effects on glucose metabolism and insulin sensitivity in various preclinical models. Studies show that C3G can improve glucose homeostasis and counteract insulin resistance through multiple molecular mechanisms.
In animal models, C3G administration has been shown to maintain glucose homeostasis and improve systemic glucose metabolism. nih.govnih.gov Research on diabetic rats and obese mice revealed that C3G enhances insulin sensitivity. nih.govnih.gov One of the primary mechanisms is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.gov Activated AMPK helps suppress hepatic gluconeogenesis, the process of producing glucose in the liver, by inhibiting the expression of gluconeogenic genes. nih.gov This effect is partly achieved through the activation of the adiponectin receptor signaling pathway, leading to increased plasma adiponectin concentrations in mice. nih.gov
At the cellular level, C3G and its metabolite, protocatechuic acid (PCA), have been found to exert insulin-like effects. nih.govnih.gov In human omental adipocytes and 3T3-L1 cells, C3G and PCA increased glucose uptake and the translocation of GLUT4, a key glucose transporter, to the cell membrane. nih.govnih.gov This action is mediated by the upregulation of peroxisome proliferator-activated receptor-γ (PPARγ) activity, a critical regulator of glucose metabolism. nih.govnih.gov The inhibition of PPARγ was shown to counteract the beneficial effects of these polyphenols on GLUT4 and adiponectin expression, confirming the direct involvement of this transcription factor. nih.gov
Table 1: Effects of Cyanidin 3-O-glucoside on Glucose Utilization and Insulin Sensitivity
| Model System | Key Findings | Molecular Mechanisms | Reference(s) |
|---|---|---|---|
| Obese db/db Mice | Maintained glucose homeostasis. | Increased AMPK activation. | nih.gov |
| Mice with NAFLD | Improved systemic glucose metabolism. | Enhanced PINK1-dependent mitophagy. | nih.gov |
| Human Omental Adipocytes | Increased glucose uptake and GLUT4 translocation. | Upregulated PPARγ activity. | nih.govnih.gov |
| 3T3-L1 Adipocytes | Increased glucose uptake. | Upregulated PPARγ activity. | nih.gov |
| Cultured Hepatocytes | Suppressed hepatic gluconeogenesis. | Activated AMPK via adiponectin receptor signaling. | nih.gov |
Adipogenesis and Lipolysis Regulation
Cyanidin 3-O-glucoside plays a significant role in regulating the formation of fat cells (adipogenesis) and the breakdown of stored fats (lipolysis). mdpi.com Research indicates that C3G can reduce body fat accumulation by modulating key genes and signaling pathways involved in lipid metabolism. mdpi.com
In animal models, C3G supplementation has been shown to reduce the accumulation of fat in visceral adipose tissue. researchgate.net This is associated with the activation of AMPK in both skeletal muscle and visceral adipose tissue. researchgate.net The activation of AMPK is known to inhibit adipogenesis by downregulating critical transcription factors such as PPARγ. researchgate.net
In vitro studies using 3T3-L1 adipocytes have provided further insight into the mechanisms of C3G. One study reported that C3G effectively suppressed the release of free fatty acids and glycerol (B35011) from these cells during hyperglycemic conditions. nih.gov This antilipolytic effect was linked to the regulation of the transcription factor FoxO1 and a subsequent decrease in the expression of adipose triglyceride lipase (B570770) (ATGL), a key enzyme in lipolysis. nih.gov Another study found that C3G treatment in human adipocytes upregulated the gene expression of adiponectin and downregulated inflammatory markers, while also activating genes associated with lipid metabolism. mdpi.com
Furthermore, C3G has been observed to increase the expression of ATGL in some contexts, which facilitates the release of fatty acids for energy production. mdpi.com It also influences lipoprotein lipase (LPL) activity, which is crucial for triglyceride metabolism. researchgate.net Specifically, C3G has been found to increase LPL activity in plasma and skeletal muscle while inhibiting it in adipose tissue, thereby directing triglycerides towards tissues with high oxidative capacity. researchgate.net
Table 2: Effects of Cyanidin 3-O-glucoside on Adipogenesis and Lipolysis
| Model System | Key Findings | Molecular Mechanisms | Reference(s) |
|---|---|---|---|
| KK-Ay Mice | Reduced fat accumulation in visceral adipose tissue. | Increased AMPK phosphorylation; regulated LPL activity. | researchgate.net |
| 3T3-L1 Adipocytes | Inhibited release of free fatty acids and glycerol. | Decreased ATGL expression via FoxO1 regulation. | nih.gov |
| Rat Adipocytes | Increased secretion of adiponectin and leptin. | Upregulated adipocyte-specific gene expression. | mdpi.com |
| Human Adipocytes | Upregulated adiponectin; downregulated IL-6. | Activated lipid metabolism-associated genes. | mdpi.com |
| ApoE-/- Mice | Increased expression of ATGL. | Influenced AMPK/SIRT1/PGC-1α and PPAR-α/PGC-1α pathways. | mdpi.com |
Thermogenic Capacity and Energy Expenditure
Cyanidin 3-O-glucoside has been shown to enhance whole-body energy metabolism, primarily by increasing thermogenic capacity, the process of heat production in organisms. nih.govresearchgate.net This effect is largely attributed to its action on brown adipose tissue (BAT), a specialized fat tissue that plays a key role in energy expenditure.
Studies in obese db/db mice demonstrated that C3G increased energy expenditure, which helped limit weight gain and improve cold tolerance. nih.govresearchgate.net This was associated with enhanced BAT activity. nih.govresearchgate.net C3G was found to potently regulate the transcription of uncoupling protein 1 (UCP1), a key protein for thermogenesis, in both BAT and subcutaneous white adipose tissue (sWAT). nih.govresearchgate.net The compound also induced the formation of brown-like adipocytes (beige cells) within sWAT, a process known as "browning" that further contributes to increased energy expenditure. nih.govresearchgate.net
Table 3: Effects of Cyanidin 3-O-glucoside on Thermogenesis and Energy Expenditure
| Model System | Key Findings | Molecular Mechanisms | Reference(s) |
|---|---|---|---|
| Obese db/db Mice | Increased energy expenditure; enhanced BAT activity. | Upregulated UCP1; increased mitochondrial number and function. | nih.govresearchgate.net |
| High-Fat Diet Mice | Increased overall energy expenditure. | Not specified in this study. | nih.gov |
| Mice with Diet-Induced Fatty Liver | Regulated activation and secretory function of BAT. | Not specified in this study. | nih.gov |
| Inguinal White Adipose Tissue (iWAT) | Induced formation of beige adipocytes. | Increased expression of UCP1 and other thermogenic genes. | researchgate.net |
Cellular Senescence and Apoptosis Induction in Cancer Models (In Vitro)
In the context of cancer biology, cyanidin 3-O-glucoside has demonstrated anti-cancer activity by inducing cellular senescence and apoptosis in cancer cells. nih.gov Cellular senescence is a state of irreversible cell growth arrest, while apoptosis is a form of programmed cell death.
In studies using HepG2 human hepatocarcinoma cells, C3G was found to induce cellular senescence, particularly under conditions of oxidative stress. nih.gov This was evidenced by an increase in senescence-associated β-galactosidase expression, a key marker of senescent cells. nih.gov Furthermore, C3G treatment led to an increased expression of the tumor suppressor proteins p53, p16, and p21, which are critical regulators of the cell cycle and senescence. nih.gov
In addition to inducing senescence, C3G also promotes apoptosis in cancer cells. nih.gov Research on transformed T lymphocytes (Jurkat cells) showed that C3G induced apoptosis, which was modulated by an increase in the expression of p53 and the pro-apoptotic protein Bax. nih.gov These findings highlight that C3G can suppress carcinogenesis by activating pathways that lead to the self-destruction of cancer cells. nih.gov The potent antioxidant activity of C3G also plays a role in its anti-cancer effects. nih.gov
Table 4: Effects of Cyanidin 3-O-glucoside on Cellular Senescence and Apoptosis in Cancer Cells (In Vitro)
| Cell Line | Key Findings | Molecular Mechanisms | Reference(s) |
|---|---|---|---|
| HepG2 (Hepatocarcinoma) | Induced cellular senescence and apoptosis. | Increased expression of p53, p16, and p21. | nih.gov |
| Jurkat (T lymphocyte) | Induced apoptosis. | Increased expression of p53 and Bax proteins. | nih.gov |
| Normal T lymphocytes | Induced apoptosis. | Increased expression of p53 and Bax proteins. | nih.gov |
Neuroprotection in Cellular and In Vivo Models
Cyanidin 3-O-glucoside exhibits significant neuroprotective properties, as demonstrated in both cellular and animal models of neurodegenerative diseases. nih.gov Its beneficial effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govnih.gov
In a transgenic mouse model of Alzheimer's disease (APPswe/PS1ΔE9), oral administration of C3G was shown to protect the brain and improve cognitive function. nih.gov The treatment reduced the levels of soluble and insoluble amyloid-β peptides (Aβ40 and Aβ42) and decreased the expression of proteins involved in the amyloidogenic pathway. nih.gov C3G also mitigated tau protein phosphorylation, another key pathological feature of Alzheimer's disease. nih.gov Furthermore, it improved synaptic function and plasticity by upregulating synapse-associated proteins. nih.gov
In vitro studies have shed light on the anti-inflammatory mechanisms of C3G. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, C3G pretreatment significantly suppressed microglial activation and the production of neurotoxic mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov This was achieved by downregulating the expression of inflammatory enzymes and cytokines via the suppression of the NF-κB and p38 MAPK signaling pathways. nih.gov By inhibiting microglial activation, C3G can protect neurons from inflammatory damage. nih.gov
Table 5: Neuroprotective Effects of Cyanidin 3-O-glucoside
| Model System | Key Findings | Molecular Mechanisms | Reference(s) |
|---|---|---|---|
| APPswe/PS1ΔE9 Mice | Reduced Aβ plaques; mitigated tau phosphorylation; improved cognitive function. | Regulated amyloidogenic pathway, autophagy, and PI3K/Akt/GSK3β signaling. | nih.gov |
| LPS-stimulated BV2 Microglia | Suppressed microglial activation and production of inflammatory mediators. | Suppressed NF-κB and p38 MAPK signaling pathways. | nih.gov |
| PC12 Cells (co-cultured) | Protected against neuronal apoptosis mediated by activated microglia. | Indirectly, by inhibiting microglial neurotoxicity. | nih.gov |
Modulation of Intestinal Barrier Function and Microbiome (In Vitro/Animal Models)
Cyanidin 3-O-glucoside and its metabolites play a crucial role in maintaining intestinal integrity by modulating the gut microbiome and the function of the intestinal barrier. nih.gov The compound possesses antioxidant and anti-inflammatory properties that are beneficial for gut health. nih.gov
C3G and its metabolites, such as protocatechuic acid and vanillic acid, can influence the composition of the gut microbiota. nih.gov They may act as nutrients for specific beneficial microbes or exert bacteriostatic effects on certain microorganisms. nih.gov In turn, the gut microbiota can break down C3G into various metabolites that are absorbed and exert systemic effects. nih.gov
In vitro studies using co-culture systems of intestinal epithelial cells (Caco-2) and endothelial cells have shown that C3G can modulate the inflammatory crosstalk between these cell types. nih.gov C3G was found to have protective effects against TNF-α-stimulated inflammation by modulating NF-κB activity, a key signaling pathway in the inflammatory response. nih.gov By attenuating inflammation and oxidative stress, C3G and its metabolites help reduce the death of intestinal epithelial cells (enterocytes), which is crucial for maintaining the intestinal barrier's function and integrity. nih.gov
Table 6: Effects of Cyanidin 3-O-glucoside on Intestinal Barrier and Microbiome
| Model System | Key Findings | Molecular Mechanisms | Reference(s) |
|---|---|---|---|
| General Review | Modulates gut microbiota; attenuates oxidative stress and inflammation. | Metabolites affect Nrf2-mediated antioxidant system and inflammatory pathways. | nih.gov |
| Caco-2/Endothelial Cell Co-culture | Modulated inflammatory crosstalk between intestinal and endothelial cells. | Modulated NF-κB signaling pathway. | nih.gov |
Structural Stability and Degradation Kinetics of Cyanidin 3 O β D Glucoside
pH-Dependent Interconversion of Structural Forms (Flavylium, Carbinol, Quinoidal Anhydrobase, Betaine)
The structure and, consequently, the color and stability of cyanidin (B77932) 3-O-glucoside are highly dependent on the pH of the surrounding medium. mdpi.comnih.gov The molecule exists in a dynamic equilibrium among several structural forms. mdpi.com
At a very low pH (typically below 3), the compound predominantly exists as the flavylium (B80283) cation , which imparts a red hue. nih.gov As the pH increases to between 4 and 5, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase . nih.gov
In the pH range of 6 to 8, further structural transformations occur, leading to the formation of the quinoidal anhydrobase and the chalcone (B49325) form. mdpi.com The quinoidal base typically exhibits a blue color. nih.gov A specific form, the cyanidin 3-O-beta-D-glucoside betaine (B1666868) , is an oxonium betaine that arises from the deprotonation of the 5-hydroxy group on the chromene ring and is the major species at a pH of 7.3. ebi.ac.uk This betaine is the conjugate base of cyanidin 3-O-β-D-glucoside. ebi.ac.ukzfin.org
The stability of cyanidin 3-O-glucoside is significantly higher at a pH of 2.0 compared to its aglycone, cyanidin. researchgate.net After 8 hours of incubation at 25°C and pH 2.0, 99% of the initial cyanidin 3-O-glucoside remained unchanged, while only 27% of cyanidin was left. researchgate.net However, at pH 7.0, cyanidin 3-O-glucoside is almost completely lost at temperatures of 70°C and 90°C. nih.gov The 3-glucosidic substitution generally enhances the stability and color intensity of the molecule across a range of pH values, with the exception of pH 7.0 where the aglycone shows slightly higher stability. researchgate.net
pH-Dependent Structural Forms of Cyanidin 3-O-Glucoside
| pH Range | Predominant Structural Form(s) | Observed Color |
|---|---|---|
| < 3 | Flavylium cation | Red |
| 4-5 | Carbinol pseudobase | Colorless |
| 6-8 | Quinoidal anhydrobase, Chalcone | Blue/Purple |
| ~7.3 | Cyanidin 3-O-beta-D-glucoside betaine | - |
Influence of Light, Temperature, and Oxygen on Degradation Pathways
The degradation of cyanidin 3-O-glucoside is significantly accelerated by exposure to light, elevated temperatures, and the presence of oxygen. mdpi.com The degradation kinetics often follow a first-order reaction model. researchgate.net
Temperature plays a critical role in the stability of cyanidin 3-O-glucoside. nih.gov For instance, in haskap berry extracts at pH 2.5 and a temperature of 70°C, 21% of the initial cyanidin 3-O-glucoside content was lost after 8 hours, whereas at 90°C, the loss increased to 95%. nih.gov At a pH of 4.0, the degradation was even more pronounced, with a 53% loss at 70°C and a 98% loss at 90°C over the same period. nih.gov The activation energy for the degradation of cyanidin-3-O-glucoside has been reported to be 56.62 kJ/mol. researchgate.net In a different study, the thermal degradation of cyanidin-3-O-glucoside in nitrogen and air was found to have total activation energies of 65.85 and 80.98 kJ·mol⁻¹, respectively. nih.gov
The presence of oxygen can also be a significant factor in the degradation process, acting as a catalyst to accelerate the breakdown of the molecule. nih.gov The total degradation rate of cyanidin-3-O-glucoside was 63.09% in a nitrogen atmosphere and increased to 99.42% in the presence of air. nih.gov
Degradation of Cyanidin 3-O-Glucoside under Various Conditions
| pH | Temperature (°C) | Incubation Time (hours) | Percentage Loss of C3G |
|---|---|---|---|
| 2.5 | 70 | 8 | 21% |
| 2.5 | 90 | 8 | 95% |
| 4.0 | 70 | 8 | 53% |
| 4.0 | 90 | 8 | 98% |
| 7.0 | 70 | - | Almost complete loss |
| 7.0 | 90 | - | Almost complete loss |
Characterization of Degradation Products and Their Stability
The degradation of cyanidin 3-O-glucoside results in the formation of several smaller molecules. The primary thermal degradation pathway involves the cleavage of the glycosidic bond, yielding cyanidin and a glucoside moiety, which then undergo further breakdown. nih.gov This subsequent degradation leads to the formation of low molecular weight compounds, including phenols and furan (B31954) derivatives. nih.gov
Under thermal stress, cyanidin-3-O-glucoside degrades into key products such as protocatechuic acid (PCA) and phloroglucinaldehyde (PGA) . nih.gov The accumulation of these degradation products is influenced by both time and pH. nih.gov For example, the highest concentration of PCA was observed after an 8-hour incubation at pH 4 and 90°C. nih.gov
The stability of these degradation products can also vary. PGA, for instance, is susceptible to further degradation, a process that is enhanced by neutral pH and elevated temperatures. nih.gov In the presence of other compounds, such as caffeic acid o-quinone, cyanidin 3-O-glucoside can undergo a coupled oxidation mechanism, leading to the formation of complex condensation products. acs.orgnih.govacs.org These products result from the integration of caffeic acid into the degradation products of cyanidin 3-O-glucoside. acs.orgnih.gov
Major Degradation Products of Cyanidin 3-O-Glucoside
| Degradation Product | Abbreviation | Notes on Stability and Formation |
|---|---|---|
| Protocatechuic acid | PCA | Accumulation increases with time and temperature; highest concentration observed at pH 4 and 90°C. nih.gov |
| Phloroglucinaldehyde | PGA | Susceptible to further degradation, especially at neutral pH and elevated temperatures. nih.gov |
| Cyanidin | - | Formed by the initial cleavage of the glycosidic bond during thermal degradation. nih.gov |
| Complex condensation products | - | Formed in the presence of compounds like caffeic acid o-quinone through a coupled oxidation mechanism. acs.orgnih.govacs.org |
Structure Activity Relationship and Bioengineering of Cyanidin 3 O β D Glucoside Derivatives
Impact of Glycosylation and Acylation on Biological Activity and Stability
The stability and biological activity of cyanidin (B77932) 3-O-β-D-glucoside are profoundly influenced by the nature and position of attached sugar moieties (glycosylation) and acyl groups (acylation). These structural modifications are critical determinants of the molecule's behavior in various environments.
Anthocyanins in their aglycone form (lacking a sugar group) are inherently unstable under physiological conditions. researchgate.net Glycosylation, particularly at the 3-O-position, is a fundamental modification that significantly increases the stability and water-solubility of the cyanidin molecule. researchgate.net The type and number of sugar units can further modulate these properties. While cyanidin 3-O-glucoside is common, the presence of additional sugar moieties can alter its biological interactions and protective capabilities against oxidative damage. nih.gov
Acylation, the esterification of the sugar's hydroxyl groups with organic acids, is another crucial modification that enhances anthocyanin stability. cabidigitallibrary.orgnih.gov Acylated anthocyanins demonstrate superior resistance to degradation from light and heat compared to their non-acylated counterparts. mdpi.comnih.gov This increased stability is often attributed to intramolecular co-pigmentation, where the acyl group folds back to shield the reactive flavylium (B80283) cation core of the anthocyanin. mdpi.com
Table 1: Impact of Acylation on Cyanidin 3-O-Glucoside (C3G) Properties This table is interactive. You can sort and filter the data.
| Derivative | Modification | Key Finding | Impact on Stability | Impact on Antioxidant Activity | Reference |
|---|---|---|---|---|---|
| C3G-fatty acid conjugates | Enzymatic esterification with fatty acids (C6 to C12) | Introduced antibacterial activity, especially C10 derivative. | Increased stability in physiological buffers. | Decreased compared to C3G. | mdpi.com |
| Salicyl & Octanoyl Acyl C3G | Enzymatic acylation with salicylic (B10762653) acid or octanoic acid | Acylation enhanced antioxidant capacity in aqueous assays. | Acylated forms showed greater thermal stability. | Increased in DPPH and hydroxyl radical scavenging assays. | mdpi.com |
| Octanoyl-C3G | Enzymatic acylation with octanoic acid | Improved lipophilicity and stability. | Enhanced stability. | Improved antioxidant activity. | researchgate.net |
| Acetylated C3G | Site-specific acetylation at the 2''-position of the glucose | Achieved better lipid solubility and thermal stability. | Enhanced thermal stability. | Variable, depending on the assay. | consensus.app |
Role of Hydroxyl Group Substitution Patterns
The substitution pattern of hydroxyl (-OH) groups on the flavonoid backbone, particularly on the B-ring, is a primary determinant of the biological activity of cyanidin and its derivatives. nih.gov Cyanidin possesses a di-hydroxylated B-ring (at the 3' and 4' positions), a structural feature known as a catechol group, which is fundamental to its potent antioxidant and radical-scavenging properties. nih.gov
The number and location of these hydroxyl groups directly influence the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals. The catechol structure on the B-ring is particularly effective at chelating metal ions and is a key site for antioxidant activity. nih.gov Increasing the number of hydroxyl groups on the B-ring generally leads to bluer hues and can modulate biological effects. mdpi.com
Conversely, the modification or replacement of these hydroxyl groups can drastically alter the molecule's function. While the hydroxyl group itself is a poor leaving group in chemical reactions, its conversion to a more stable leaving group (like a sulfonate ester) is a common strategy in synthetic chemistry to create derivatives for research. tutorsglobe.comyoutube.com This allows for the targeted modification of the cyanidin backbone to probe structure-activity relationships or to attach other functional moieties. The reactivity of the hydroxyl groups is therefore a critical aspect for both its inherent biological activity and its potential for chemical modification. libretexts.org
Future Directions and Translational Research Perspectives
Advanced Mechanistic Elucidation through Systems Biology Approaches
While conventional research has identified numerous biological effects of C3G, from antioxidant and anti-inflammatory actions to the modulation of key cellular signaling pathways, a holistic understanding of its mechanism of action remains to be fully elucidated nih.govmdpi.com. Systems biology offers a powerful framework to unravel the complex interactions between cyanidin (B77932) 3-O-beta-D-glucoside betaine (B1666868) and biological systems.
By integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond single-pathway analysis to construct comprehensive models of the compound's cellular impact. For instance, C3G is known to activate adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism nih.gov. A systems biology approach could map the downstream consequences of this activation across the entire proteome and metabolome, identifying novel nodes of interaction and feedback loops.
Furthermore, studies have shown that C3G can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) and modulating pathways like AKT, MAPK, and STAT3 mdpi.com. Integrated 'omics' analysis could reveal the global transcriptomic and proteomic shifts that govern this switch to an apoptotic state, potentially identifying biomarkers for sensitivity to C3G's effects. Such approaches will be critical for deciphering the compound's polypharmacology—its ability to interact with multiple targets—and for understanding the intricate molecular network that underpins its health benefits.
Development of Targeted Research Probes and Tool Compounds
A significant hurdle in natural product research is the precise identification of direct molecular targets. To bridge this gap, the development of specialized chemical probes derived from cyanidin 3-O-beta-D-glucoside betaine is an essential future step. These "tool compounds" are created by chemically modifying the parent structure to incorporate reporter tags (e.g., fluorescent dyes) or reactive groups for techniques like affinity purification-mass spectrometry.
The synthesis of such probes would enable researchers to "fish" for binding partners within cell lysates, providing direct evidence of molecular interactions. This would help validate putative targets and could uncover entirely new ones. For example, while C3G is known to inhibit xanthine oxidase and protect DNA from cleavage, its full range of interacting proteins is not known researchgate.netnih.govcncb.ac.cn. A biotin-tagged version of the molecule could be used to pull down and identify its direct binding partners, clarifying its mechanism of action as an antioxidant and enzyme inhibitor.
The primary challenge in designing these probes lies in modifying the core structure without abolishing its inherent biological activity. Careful structure-activity relationship (SAR) studies will be necessary to determine which positions on the cyanidin or glucose moiety can be altered without disrupting the compound's ability to engage its targets. Success in this area would provide invaluable tools for cell biology and pharmacology, enabling precise spatiotemporal tracking of the compound and its targets within cells.
Sustainable Sourcing and Production for Research Applications
Consistent and scalable production of pure cyanidin 3-O-beta-D-glucoside is paramount for advancing research from the laboratory to potential clinical applications. While C3G is one of the most abundant anthocyanins in nature, found in a variety of fruits and vegetables like black rice and berries, traditional extraction from plant sources presents challenges mdpi.comresearchgate.netnih.gov. These include variability in yield and purity due to genetic, geographical, and seasonal factors, as well as the high cost and environmental impact of extraction and purification processes.
To overcome these limitations, metabolic engineering and synthetic biology offer promising avenues for sustainable and controlled production. Researchers have successfully engineered microorganisms like Escherichia coli to produce C3G. nih.govresearchgate.net. This biotechnological approach allows for the production of highly pure compounds in controlled bioreactors, independent of agricultural constraints. Furthermore, this method opens the door to producing novel derivatives and isotopically labeled versions, such as deuterated C3G, which has been shown to have enhanced stability and is invaluable for pharmacokinetic studies nih.gov.
| Production Method | Advantages | Disadvantages | Research Applicability |
|---|---|---|---|
| Plant Extraction | Utilizes natural, abundant sources. Established methodology. | Variable yield and purity. Seasonal and geographical dependency. Potential for co-extraction of contaminants. | Initial discovery, small-scale studies. |
| Microbial Fermentation (e.g., E. coli) | High purity and consistency. Scalable and sustainable production. nih.govresearchgate.net Ability to produce labeled compounds and novel derivatives. nih.gov | Requires significant initial investment in strain development and process optimization. | Large-scale preclinical and clinical research, development of tool compounds. |
Exploring Novel Biological Targets and Therapeutic Avenues (preclinical)
Preclinical research has established a broad therapeutic potential for C3G, the parent compound of this compound. Its activities span anti-cancer, neuroprotective, and metabolic regulatory effects. Future preclinical studies should aim to both deepen the understanding of these known effects and explore novel therapeutic areas.
One promising avenue is in neurodegenerative diseases. C3G has been shown to mitigate amyloid-beta-induced apoptosis by regulating Ca2+ homeostasis and inhibiting mitochondrial dysfunction mdpi.com. It can also disassemble preformed amyloid-beta fibrils in silico, suggesting a disease-modifying potential beyond its antioxidant activity mdpi.com. Further preclinical studies could investigate its efficacy in other models of neurodegeneration, such as Parkinson's disease or amyotrophic lateral sclerosis, focusing on its role in protecting mitochondrial health and preventing protein aggregation.
| Established Preclinical Therapeutic Avenue | Key Mechanistic Findings | Potential Novel Exploration |
|---|---|---|
| Oncology | Induces apoptosis and cell cycle arrest; inhibits migration and invasion. mdpi.comnih.govnih.gov Modulates ROS and key signaling pathways (AKT, MAPK, NF-κB). mdpi.com | Investigate role as an epigenetic modulator in cancer; explore efficacy in combination with standard chemotherapies. |
| Neuroprotection | Protects against amyloid-beta toxicity. mdpi.com Regulates Ca2+ homeostasis and mitochondrial function. mdpi.com May disassemble amyloid fibrils. mdpi.com | Test efficacy in models of Parkinson's disease, focusing on alpha-synuclein aggregation and mitochondrial health. |
| Metabolic Regulation | Suppresses hepatic gluconeogenesis via AMPK activation. nih.gov Attenuates obesity-related complications. mdpi.com Improves insulin (B600854) sensitivity. | Elucidate the role of gut microbiota modulation in its anti-diabetic and anti-obesity effects. |
| Anti-inflammatory | Inhibits NF-κB pathway and activates Nrf2 pathway. mdpi.com Reduces pro-inflammatory cytokines. mdpi.com Attenuates ischemia-reperfusion injury. nih.gov | Conduct extensive preclinical studies for inflammatory bowel disease (IBD) and other autoimmune conditions. |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying cyanidin 3-O-beta-D-glucoside betaine in plant extracts?
- Methodology : High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) is recommended for precise quantification. Structural confirmation can be achieved via NMR spectroscopy, focusing on the glucoside moiety and betaine conjugate .
- Key Considerations : Optimize MS/MS parameters (e.g., collision energy, ionization mode) to enhance sensitivity, and validate methods using certified reference materials when available.
Q. What extraction techniques are optimal for isolating this compound from biological matrices?
- Methodology : Accelerated Solvent Extraction (ASE) with polar solvents (e.g., methanol-water mixtures) efficiently extracts polar anthocyanins. Post-extraction purification via Solid-Phase Extraction (SPE) using C18 or mixed-mode cartridges improves purity .
- Storage : Store extracts at -80°C under nitrogen to prevent oxidation, as betaine conjugates may degrade under light or aerobic conditions .
Q. Which experimental models (in vitro vs. in vivo) are most appropriate for initial screening of its bioactivity?
- In Vitro : HepG2 liver cells are suitable for studying lipid metabolism modulation (e.g., fatty acid oxidation), while Caco-2 cells model intestinal absorption .
- In Vivo : Rodent models (e.g., Sprague-Dawley rats) are validated for bioavailability studies, with dietary administration mimicking human intake .
Advanced Research Questions
Q. How does the betaine form of cyanidin 3-O-beta-D-glucoside influence its stability and bioavailability compared to its cationic form?
- Mechanistic Insight : The betaine conjugate enhances solubility in aqueous environments but may reduce membrane permeability. In vivo studies show intact absorption of the betaine form in rats, with urinary excretion rates differing from the cationic form due to renal handling .
- Experimental Design : Compare pharmacokinetic profiles (Cmax, Tmax) of both forms using isotopically labeled compounds and LC-MS/MS-based metabolite tracking .
Q. What molecular mechanisms underlie the antioxidant effects of this compound in preventing DNA damage?
- Pathway Analysis : The compound scavenges reactive oxygen species (ROS) via electron transfer, as shown in tert-butyl hydroperoxide-treated hepatoma cells. It also upregulates Nrf2-mediated antioxidant response elements (AREs) .
- Contradictions : Some studies report pro-oxidant effects at high concentrations; dose-response assays and ROS-specific probes (e.g., DCFH-DA) are critical for contextualizing results .
Q. How to address discrepancies in reported bioactivity data across different studies?
- Data Reconciliation : Standardize experimental conditions (e.g., cell line passage number, diet formulations in animal studies) to minimize variability. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and isolate confounding factors .
- Meta-Analysis : Use systematic reviews to compare studies, focusing on variables such as compound purity (>95% by HPLC), dosage, and exposure duration .
Q. What are the implications of its interaction with gut microbiota on metabolite formation?
- Metabolite Profiling : Anaerobic fecal fermentation models reveal deglycosylation by microbial β-glucosidases, yielding cyanidin aglycone. Use LC-MS/MS and 16S rRNA sequencing to correlate metabolite profiles with microbial taxa .
- Functional Impact : Aglycone metabolites exhibit higher antioxidant activity but lower systemic bioavailability, necessitating dual analysis of luminal and systemic compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
